molecular formula C7H14ClNS B2718212 5-Azaspiro[3.4]octane-7-thiol;hydrochloride CAS No. 2490426-55-4

5-Azaspiro[3.4]octane-7-thiol;hydrochloride

Cat. No.: B2718212
CAS No.: 2490426-55-4
M. Wt: 179.71
InChI Key: JBFATUBBXIRNON-UHFFFAOYSA-N
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Description

5-Azaspiro[3.4]octane-7-thiol;hydrochloride is a chemical compound with the molecular formula C7H13NS·HCl and a molecular weight of 179.71 g/mol . It is characterized by a spirocyclic structure, which includes a thiol group and an azaspiro moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[3.4]octane-7-thiol;hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the thiol group. One common method involves the cyclization of a suitable precursor under acidic conditions to form the spirocyclic structure. The thiol group can then be introduced via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for 5-Azaspiro[3 large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[3.4]octane-7-thiol;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or sodium periodate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, thioethers, and various amine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-Azaspiro[3.4]octane-7-thiol;hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of protein function. Additionally, the spirocyclic structure can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Azaspiro[3.4]octane-7-thiol;hydrochloride is unique due to the presence of both the thiol group and the spirocyclic structure, which confer distinct chemical reactivity and biological activity. This combination of features makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-azaspiro[3.4]octane-7-thiol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS.ClH/c9-6-4-7(8-5-6)2-1-3-7;/h6,8-9H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFATUBBXIRNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CN2)S.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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